3,4,5-tribromo-1-methyl-1H-pyrazole
Overview
Description
3,4,5-Tribromo-1-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C4H3Br3N2 It is characterized by the presence of three bromine atoms and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole typically involves the bromination of 1-methylpyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination or decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can help achieve consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyrazole ring may be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst, such as palladium, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazoles, while coupling reactions can produce biaryl or diaryl pyrazoles .
Scientific Research Applications
3,4,5-Tribromo-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3,4,5-tribromo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
3,4,5-Tribromo-1H-pyrazole: Lacks the methyl group at the 1-position.
3-Bromo-1-methyl-1H-pyrazole: Contains only one bromine atom at the 3-position.
2,4,5-Tribromoimidazole: Similar trihalogenated structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 3,4,5-Tribromo-1-methyl-1H-pyrazole is unique due to the specific arrangement of bromine atoms and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,4,5-tribromo-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYJTKFRXVWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537244 | |
Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57389-75-0 | |
Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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